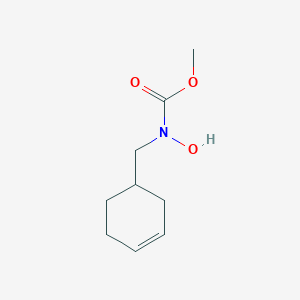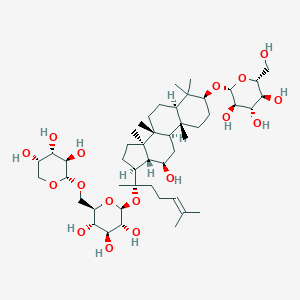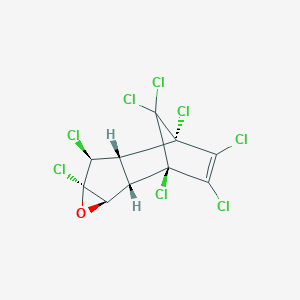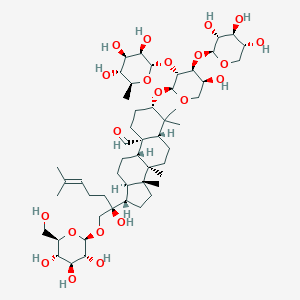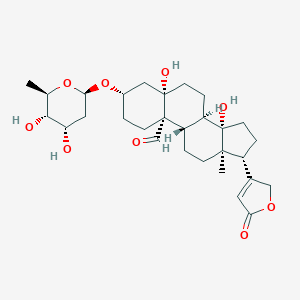![molecular formula C7H8N4 B150247 1,4-Dimethyltriazolo[4,5-c]pyridine CAS No. 129303-83-9](/img/structure/B150247.png)
1,4-Dimethyltriazolo[4,5-c]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Dimethyltriazolo[4,5-c]pyridine is a heterocyclic compound that has been gaining interest in scientific research due to its unique properties. It is a derivative of pyridine and contains a triazole ring, which has been found to have various biological activities.
Mécanisme D'action
The mechanism of action of 1,4-Dimethyltriazolo[4,5-c]pyridine is not fully understood, but it has been found to interact with various enzymes and receptors in the body. It has been found to inhibit the activity of histone deacetylases, which play a role in gene expression and cell differentiation. It has also been found to activate the AMP-activated protein kinase, which plays a role in energy metabolism. In addition, it has been found to interact with the GABA-A receptor, which plays a role in the central nervous system.
Effets Biochimiques Et Physiologiques
1,4-Dimethyltriazolo[4,5-c]pyridine has been found to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit viral replication, and inhibit bacterial and fungal growth. It has also been found to improve glucose tolerance and insulin sensitivity in animal models of diabetes and obesity. In addition, it has been found to improve cognitive function and reduce inflammation in animal models of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
1,4-Dimethyltriazolo[4,5-c]pyridine has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in high yields. It has also been found to have low toxicity and high selectivity for its target enzymes and receptors. However, it also has some limitations. It is relatively unstable and can decompose under certain conditions, which can affect its activity. It also has poor solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for the study of 1,4-Dimethyltriazolo[4,5-c]pyridine. One direction is to further investigate its potential as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to study its potential use in the treatment of diabetes and obesity. In addition, there is a need for further studies to investigate its mechanism of action and to optimize its structure for improved activity and selectivity. Finally, there is a need for studies to investigate its potential use in combination with other drugs for improved therapeutic outcomes.
Méthodes De Synthèse
There are various methods for synthesizing 1,4-Dimethyltriazolo[4,5-c]pyridine, but the most commonly used method involves the reaction of 2-aminopyridine with dimethyl acetylenedicarboxylate, followed by cyclization with sodium azide. Other methods include the reaction of 2-chloropyridine with sodium azide and the reaction of 2-aminopyridine with dimethyl acetylenedicarboxylate in the presence of a copper catalyst.
Applications De Recherche Scientifique
1,4-Dimethyltriazolo[4,5-c]pyridine has been found to have various biological activities, including anticancer, antiviral, antibacterial, and antifungal activities. It has also been found to have potential as a therapeutic agent for neurological disorders such as Alzheimer's disease and Parkinson's disease. In addition, it has been studied for its potential use in the treatment of diabetes, obesity, and inflammation.
Propriétés
Numéro CAS |
129303-83-9 |
|---|---|
Nom du produit |
1,4-Dimethyltriazolo[4,5-c]pyridine |
Formule moléculaire |
C7H8N4 |
Poids moléculaire |
148.17 g/mol |
Nom IUPAC |
1,4-dimethyltriazolo[4,5-c]pyridine |
InChI |
InChI=1S/C7H8N4/c1-5-7-6(3-4-8-5)11(2)10-9-7/h3-4H,1-2H3 |
Clé InChI |
HOHOMJFVZGOMMC-UHFFFAOYSA-N |
SMILES |
CC1=NC=CC2=C1N=NN2C |
SMILES canonique |
CC1=NC=CC2=C1N=NN2C |
Synonymes |
1H-1,2,3-Triazolo[4,5-c]pyridine,1,4-dimethyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



